

Application Notes and Protocols for ML67-33 using Patch-Clamp Methodology

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Compound of Interest

Compound Name: ML67-33

Cat. No.: B15587283

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These application notes provide a comprehensive guide for utilizing the small molecule **ML67-33** in patch-clamp electrophysiology studies. **ML67-33** is a potent and reversible activator of the two-pore domain potassium (K2P) channels, specifically the TREK and TRAAK subfamilies. [1][2][3][4] This document outlines the mechanism of action of **ML67-33**, detailed protocols for its application in patch-clamp experiments, and expected outcomes.

Mechanism of Action

ML67-33 activates K2P channels by directly acting on the extracellular C-type gate, which is a core component of the channel's gating machinery.[1] This mechanism is considered novel and distinct from other known K2P channel modulators. The activation is rapid and reversible.[1] The compound does not require cytosolic proteins for its activity, as demonstrated by its effectiveness in excised membrane patches.[1][5]

Target Channels and Efficacy

ML67-33 has been shown to activate the following K2P channels with EC50 values in the low micromolar range:

- K2P2.1 (TREK-1)
- K2P10.1 (TREK-2)

- K2P4.1 (TRAAK)

The compound displays specificity within the K2P family and is a valuable tool for studying the physiological roles of these temperature- and mechano-sensitive channels.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the reported efficacy of **ML67-33** on target K2P channels expressed in different systems.

Channel	Expression System	EC50 (μM)	Emax (fold activation)	Reference
K2P2.1 (TREK-1)	Xenopus oocytes	21.8 - 29.4	~11	[2] [3]
K2P2.1 (TREK-1)	HEK-293T cells	9.7 ± 1.2	11.4 ± 1.1	[5]
K2P10.1 (TREK-2)	Xenopus oocytes	30.2	Not Reported	[2] [3]
K2P4.1 (TRAAK)	Xenopus oocytes	27.3	Not Reported	[2] [3]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for HEK-293T Cells Expressing K2P Channels

This protocol describes the application of **ML67-33** to mammalian cells expressing a target K2P channel in the whole-cell patch-clamp configuration. This configuration allows for the recording of the total current from all channels on the cell surface.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- HEK-293T cells transiently or stably expressing the K2P channel of interest (e.g., K2P2.1)
- Patch-clamp rig (microscope, amplifier, digitizer, micromanipulator)[\[10\]](#)

- Borosilicate glass capillaries for pipette pulling
- **ML67-33** stock solution (100 mM in DMSO, stored at -20°C)[3]
- Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm.
- Intracellular (pipette) solution: 140 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, 2 mM Na₂-ATP, 0.3 mM Na-GTP, pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm.

Procedure:

- Cell Preparation: Plate cells expressing the target K2P channel onto glass coverslips 24-48 hours before the experiment.
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[11]
- Establish Whole-Cell Configuration:
 - Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
 - Approach a cell with the patch pipette while applying slight positive pressure.
 - Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
 - Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[12]
- Voltage-Clamp Recordings:
 - Clamp the cell membrane potential at a holding potential of -80 mV.
 - Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit channel currents.

- Application of **ML67-33**:
 - Prepare working concentrations of **ML67-33** by diluting the stock solution in the extracellular solution. It is recommended to test a range of concentrations to determine the dose-response relationship (e.g., 1, 3, 10, 30, 100 μ M).
 - Perfuse the cell with the **ML67-33** containing solution. The activation of TREK/TRAAK channels by **ML67-33** is rapid, occurring within seconds.[\[1\]](#)
 - Record currents during the application of the voltage-step protocol in the presence of **ML67-33**.
 - To test for reversibility, wash out the compound by perfusing with the control extracellular solution.[\[1\]](#)
- Data Analysis:
 - Measure the current amplitude at a specific voltage step (e.g., +40 mV) before and after the application of **ML67-33**.
 - Calculate the fold activation by dividing the current in the presence of **ML67-33** by the baseline current.
 - Plot the fold activation against the concentration of **ML67-33** to generate a dose-response curve and determine the EC50.

Excised Patch-Clamp Protocol (Inside-Out/Outside-Out)

Excised patch configurations are useful for studying the direct interaction of **ML67-33** with the channel in the absence of intracellular signaling molecules.[\[5\]](#)[\[6\]](#) The outside-out configuration is particularly suitable for examining the effect of extracellularly applied **ML67-33**.[\[1\]](#)

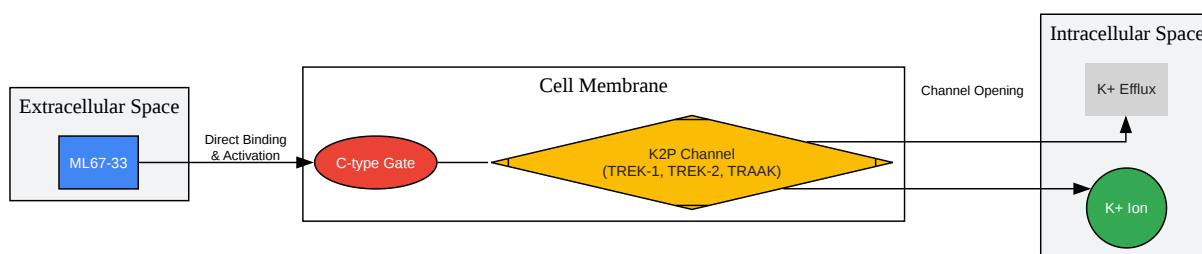
Procedure:

- Establish a whole-cell recording as described above.
- For an outside-out patch, slowly retract the pipette from the cell. The membrane will detach and reseal, forming a patch with the extracellular side facing the bath solution.[\[7\]](#)

- For an inside-out patch, after establishing a cell-attached configuration ($G\Omega$ seal without rupturing the membrane), retract the pipette to excise the patch of membrane. The intracellular side of the membrane will be facing the bath solution.
- Apply **ML67-33** to the bath solution and record single-channel or macroscopic currents. **ML67-33** is expected to have a more rapid effect in the outside-out configuration.[1]

Visualizations

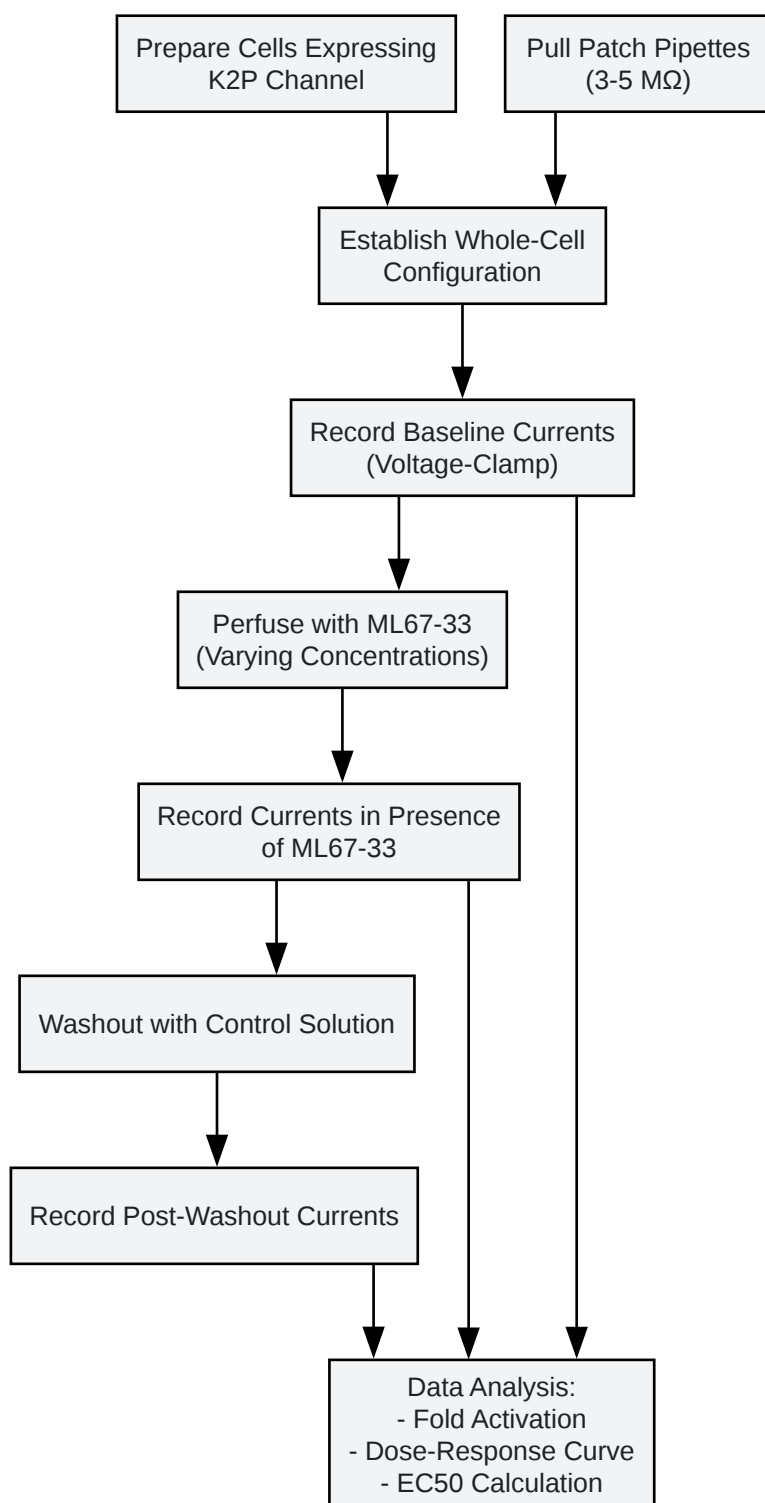
Signaling Pathway of ML67-33 Action



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Caption: Mechanism of **ML67-33** action on K2P channels.

Experimental Workflow for Whole-Cell Patch-Clamp



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Caption: Workflow for whole-cell patch-clamp analysis of **ML67-33**.

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